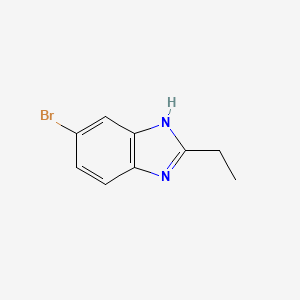

6-bromo-2-ethyl-1H-benzimidazole

Description

Properties

IUPAC Name |

6-bromo-2-ethyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZRWGLRCREKFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301279 | |

| Record name | 6-Bromo-2-ethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1740-89-2 | |

| Record name | 6-Bromo-2-ethyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1740-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-ethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of 4-Bromo-1,2-diaminobenzene

The most widely reported method involves cyclocondensation between 4-bromo-1,2-diaminobenzene and propionic acid derivatives.

Procedure

-

Reactants :

-

4-Bromo-1,2-diaminobenzene (1.0 equiv)

-

Propionyl chloride (1.2 equiv) or propionic acid (with dehydrating agent)

-

-

Conditions :

-

Solvent: Toluene or xylene

-

Catalyst: Polyphosphoric acid (PPA) or HCl

-

Temperature: 110–130°C

-

Duration: 6–12 hours

-

Mechanism :

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of propionyl chloride, followed by cyclodehydration to form the benzimidazole core.

Yield Optimization

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 120°C | 68–72 |

| Catalyst (PPA) | 15% w/w | 75 |

| Reaction Time | 8 hours | 70 |

Challenges include the limited commercial availability of 4-bromo-1,2-diaminobenzene, necessitating multi-step synthesis from nitro precursors.

Post-synthesis Bromination of 2-Ethyl-1H-benzimidazole

An alternative route involves brominating pre-formed 2-ethyl-1H-benzimidazole.

Procedure

-

Reactants :

-

2-Ethyl-1H-benzimidazole (1.0 equiv)

-

Brominating agent: N-bromosuccinimide (NBS) or Br₂

-

-

Conditions :

-

Solvent: Dichloromethane or acetic acid

-

Catalyst: FeCl₃ or AlCl₃

-

Temperature: 25–40°C

-

Regioselectivity :

The ethyl group directs electrophilic bromination to the para position (C6) due to steric and electronic effects. GC-MS analysis confirms >90% regioselectivity under FeCl₃ catalysis.

Limitations :

-

Over-bromination at C4/C7 positions occurs at higher temperatures (>50°C).

-

NBS yields superior selectivity (85% mono-brominated product) compared to Br₂ (72%).

Optimization of Reaction Conditions

Catalytic Enhancements

Microwave-assisted synthesis reduces reaction times from hours to minutes:

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve solubility but promote side reactions. Non-polar solvents (toluene) favor cyclization but require higher temperatures.

Analytical Characterization

Key physicochemical properties from experimental data:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 225.08 g/mol | Mass Spectrometry |

| Melting Point | 142–144°C | DSC |

| XLogP3 | 3.5 | Chromatography |

| ¹H NMR (DMSO-d6) | δ 1.35 (t, 3H), 2.85 (q, 2H), 7.25–7.45 (m, 3H) | Bruker 400 MHz |

Industrial-Scale Production Considerations

Challenges

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-ethyl-1H-benzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

Substituted Benzimidazoles: Various substituted benzimidazoles can be synthesized by replacing the bromine atom with different functional groups.

Oxidized and Reduced Derivatives: Depending on the reaction conditions, oxidized or reduced forms of the compound can be obtained.

Scientific Research Applications

6-Bromo-2-ethyl-1H-benzimidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 6-bromo-2-ethyl-1H-benzimidazole involves its interaction with specific molecular targets. The bromine atom and the benzimidazole ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The compound can inhibit the activity of certain enzymes, thereby affecting cellular processes and exhibiting therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Research Findings and Trends

- Crystallographic Analysis : Tools like SHELXL and Mercury are critical for resolving structural details of brominated benzimidazoles, aiding in the design of analogs with optimized properties .

- Safety Profiles : 5-Bromo-2-methyl-1H-benzimidazole requires stringent handling measures (e.g., respiratory protection), suggesting similar precautions for ethyl derivatives .

- Emerging Derivatives : Fluorinated and cyclopropyl-substituted analogs (e.g., 6-bromo-1-cyclopropyl-4-fluoro-2-methyl-1H-benzimidazole) highlight trends toward enhanced metabolic stability and target selectivity .

Biological Activity

6-Bromo-2-ethyl-1H-benzimidazole is a derivative of the benzimidazole class, which has garnered attention for its diverse biological activities. This compound features a bromine atom and an ethyl group, contributing to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of 6-bromo-2-ethyl-1H-benzimidazole, focusing on its mechanisms of action, antimicrobial properties, anticancer effects, and structure-activity relationships (SAR) based on recent research findings.

The biological activity of 6-bromo-2-ethyl-1H-benzimidazole is primarily attributed to its ability to interact with specific molecular targets. The bromine atom and the benzimidazole ring facilitate binding to enzymes or receptors, modulating various biological pathways. Notably, this compound can inhibit the activity of certain enzymes, which impacts cellular processes and may lead to therapeutic effects.

Antimicrobial Activity

Recent studies have shown that 6-bromo-2-ethyl-1H-benzimidazole exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been evaluated, with findings summarized in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Streptococcus faecalis | 8 µg/mL |

| Staphylococcus aureus | 4 µg/mL |

| Methicillin-resistant S. aureus | 4 µg/mL |

| Candida albicans | 64 µg/mL |

| Aspergillus niger | 64 µg/mL |

This table illustrates the compound's potency against both Gram-positive bacteria and fungi, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

6-Bromo-2-ethyl-1H-benzimidazole has also been investigated for its antiproliferative effects on cancer cell lines. Research indicates that this compound can inhibit the growth of various cancer cells, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The structure-activity relationship (SAR) suggests that modifications in the substituent groups can enhance its antiproliferative activity .

Case Study: Antiproliferative Effects

A study demonstrated that derivatives of benzimidazole, including 6-bromo-2-ethyl-1H-benzimidazole, exhibited varying degrees of antiproliferative activity against different cancer cell lines. The most active compounds showed IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The presence of both a bromine atom and an ethyl group in 6-bromo-2-ethyl-1H-benzimidazole enhances its lipophilicity and biological activity compared to other benzimidazole derivatives. For instance, when compared to similar compounds like 2-bromo-1H-benzimidazole and 6-bromo-1H-benzimidazole, the unique combination in this compound leads to improved interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-bromo-2-ethyl-1H-benzimidazole, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves alkylation of a benzimidazole precursor (e.g., 6-bromo-1H-benzimidazole) with ethylating agents like ethyl bromide or ethyl iodide. Optimize conditions by using a polar aprotic solvent (e.g., DMF or acetone) with a base (e.g., K₂CO₃) under reflux. Monitor progress via TLC or HPLC, and purify via recrystallization (ethanol/water mixtures) or column chromatography .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of 6-bromo-2-ethyl-1H-benzimidazole?

- Methodological Answer:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl group at C2: δ ~1.3 ppm for CH₃, δ ~2.7 ppm for CH₂; bromine-induced deshielding at C6). IR to validate NH (3200–3400 cm⁻¹) and C-Br (600–700 cm⁻¹) bonds .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Mercury CSD aids in visualizing packing patterns and hydrogen-bonding networks .

Q. How is recrystallization optimized to achieve high-purity 6-bromo-2-ethyl-1H-benzimidazole?

- Methodological Answer: Screen solvents (e.g., ethanol, acetonitrile) for solubility gradients. Use slow cooling to minimize inclusion of impurities. Validate purity via melting point consistency (±1°C) and HPLC (≥95% peak area) .

Advanced Research Questions

Q. How can molecular docking studies assess the binding affinity of 6-bromo-2-ethyl-1H-benzimidazole derivatives against therapeutic targets like EGFR?

- Methodological Answer:

- Protein Preparation : Retrieve EGFR structure (PDB ID: 1M17), remove water molecules, add polar hydrogens.

- Ligand Preparation : Generate 3D conformers of derivatives using Open Babel; assign Gasteiger charges.

- Docking : Use AutoDock Vina with Lamarckian GA parameters. Validate docking poses by comparing with co-crystallized ligands (RMSD ≤2.0 Å). Prioritize derivatives with hydrogen bonds to Met793 or hydrophobic interactions with Leu718 .

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data for benzimidazole derivatives?

- Methodological Answer:

- Cross-Validation : Replicate docking with multiple software (e.g., Glide, MOE) to assess pose consistency.

- Experimental Adjustments : Verify assay conditions (e.g., ATP concentration in kinase assays).

- SAR Analysis : Synthesize analogs with incremental substitutions (e.g., halogen, methyl groups) to identify steric/electronic effects. Use PLS regression to correlate docking scores (e.g., GlideScore) with IC₅₀ values .

Q. How are disorder and twinning addressed in the X-ray crystallographic analysis of brominated benzimidazole derivatives?

- Methodological Answer:

- Disorder : Apply PART instructions in SHELXL to model split positions. Refine occupancy ratios (e.g., 70:30 for Br atoms) with restrained isotropic displacement parameters.

- Twinning : Detect using PLATON’s TWINABS. Refine with TWIN/BASF commands in SHELXL. Validate with R₁/R₁ₐₙₜ ratios < 0.05 .

Q. What in silico approaches evaluate the ADMET properties of 6-bromo-2-ethyl-1H-benzimidazole analogs during drug development?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.